molecular formula C9H14N2O3 B185460 Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate CAS No. 158154-63-3

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B185460
CAS No.: 158154-63-3
M. Wt: 198.22 g/mol
InChI Key: GFVSTGOEPQIEAQ-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C9H14N2O3. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of tert-butylamidoxime with ethyl chloroformate. The reaction is catalyzed by p-toluenesulfonic acid and zinc chloride, which facilitate the formation of the oxadiazole ring . The reaction conditions generally include the use of a solvent such as dimethylformamide and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxadiazoles and their derivatives.

Scientific Research Applications

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to engage in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVSTGOEPQIEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578140
Record name Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158154-63-3
Record name Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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